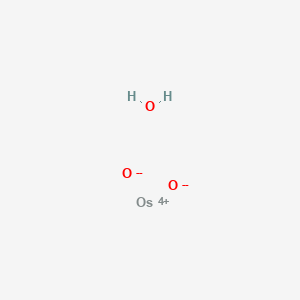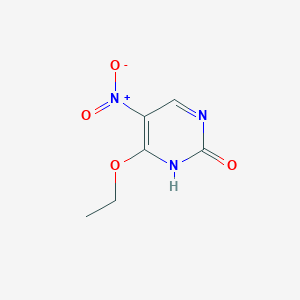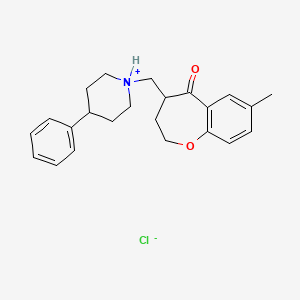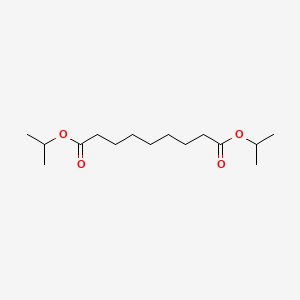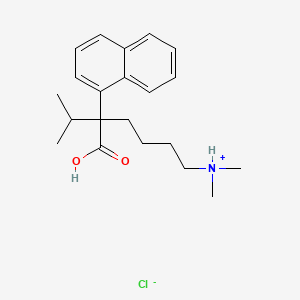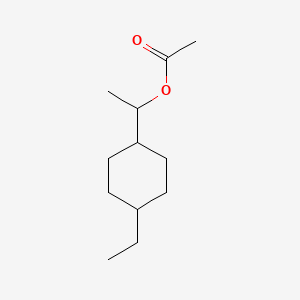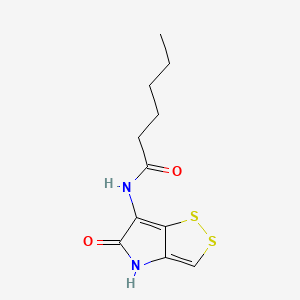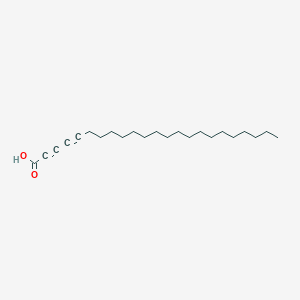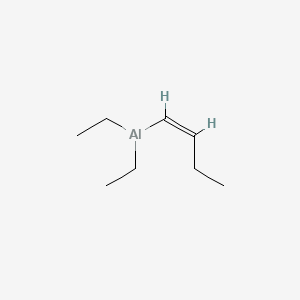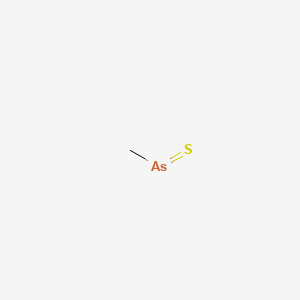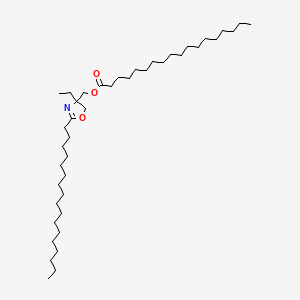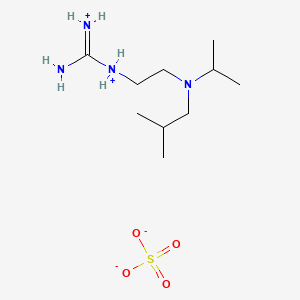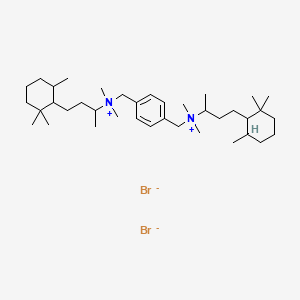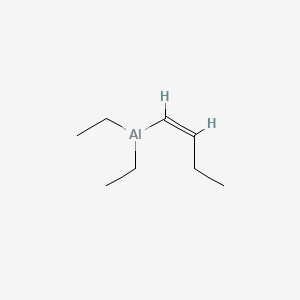
(Z)-But-1-enyldiethylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-But-1-enyldiethylaluminium is an organoaluminium compound characterized by the presence of a double bond in the but-1-enyl group and two ethyl groups attached to the aluminium atom. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and ability to act as a catalyst or reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-But-1-enyldiethylaluminium can be synthesized through the reaction of diethylaluminium chloride with but-1-ene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylaluminium chloride and but-1-ene are continuously fed into the system. The reaction is catalyzed by transition metal complexes, and the product is purified through distillation or other separation techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-But-1-enyldiethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Aluminium oxides and but-1-ene derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Substituted organoaluminium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-But-1-enyldiethylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including high-performance materials and coatings. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which (Z)-But-1-enyldiethylaluminium exerts its effects involves the coordination of the aluminium atom with various substrates. This coordination facilitates the activation of the substrates, allowing for subsequent chemical transformations. The molecular targets include carbonyl compounds, olefins, and other unsaturated organic molecules. The pathways involved typically include nucleophilic addition, elimination, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Triethylaluminium: Another organoaluminium compound with three ethyl groups attached to the aluminium atom.
Diethylaluminium chloride: A precursor in the synthesis of (Z)-But-1-enyldiethylaluminium.
But-1-enylaluminium compounds: Other isomers and derivatives with different substituents on the aluminium atom.
Uniqueness: this compound is unique due to the presence of the (Z)-configuration in the but-1-enyl group, which imparts specific reactivity and selectivity in chemical reactions. This configuration allows for the formation of distinct products compared to its (E)-isomer or other similar compounds.
Eigenschaften
CAS-Nummer |
68900-85-6 |
|---|---|
Molekularformel |
C8H17Al |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
[(Z)-but-1-enyl]-diethylalumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3H,4H2,2H3;2*1H2,2H3; |
InChI-Schlüssel |
FJUIOMXPUOHENF-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\[Al](CC)CC |
Kanonische SMILES |
CCC=C[Al](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
